2-[2-(4-Aminopiperidin-1-yl)-ethyl]isoindole-1,3-dione dihydrochloride
Overview
Description
The compound “Ethyl 2- (4-aminopiperidin-1-yl)acetate dihydrochloride” has a CAS Number of 100708-07-4 and a molecular weight of 259.18 .
Molecular Structure Analysis
The InChI code for “Ethyl 2- (4-aminopiperidin-1-yl)acetate dihydrochloride” is 1S/C9H18N2O2.2ClH/c1-2-13-9 (12)7-11-5-3-8 (10)4-6-11;;/h8H,2-7,10H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Urinary Biomarkers for Renal Cell Carcinoma
A study identified urinary volatile organic compounds (VOCs) as potential biomarkers for detecting renal cell carcinoma (RCC). The research demonstrated that a unique VOC profile could be associated with RCC, suggesting its utility in non-invasive diagnosis of the disease (Wang et al., 2016).
Metabolites in Urine Analysis
Research on cis- and trans-4-hydroxycyclohexylacetic acid in urine highlighted the potential of using specific metabolites for diagnosing metabolic disorders. This study emphasizes the importance of chemical analysis in understanding genetic conditions and metabolic pathways (Niederwieser et al., 1978).
Ethyl Ester Quantification for Alcohol Consumption Detection
A study on the quantification of fatty acid ethyl esters (FAEE) and ethyl glucuronide (EtG) in meconium to detect gestational alcohol consumption demonstrates the application of chemical analysis in neonatal health and maternal alcohol exposure assessment (Bakdash et al., 2010).
Utilization in Disease Treatment Research
Nitisinone's role in treating hereditary tyrosinaemia type 1 (HT-1) illustrates the therapeutic application of chemical compounds in addressing genetic diseases. This study showcases how chemical inhibitors can be repurposed for treating disorders of tyrosine metabolism (Lock et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-[2-(4-aminopiperidin-1-yl)ethyl]isoindole-1,3-dione;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2.2ClH/c16-11-5-7-17(8-6-11)9-10-18-14(19)12-3-1-2-4-13(12)15(18)20;;/h1-4,11H,5-10,16H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVPSWWSKNUVEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCN2C(=O)C3=CC=CC=C3C2=O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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